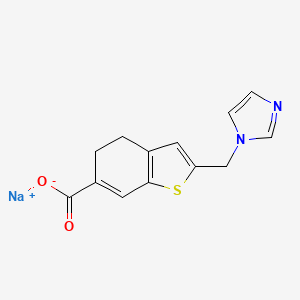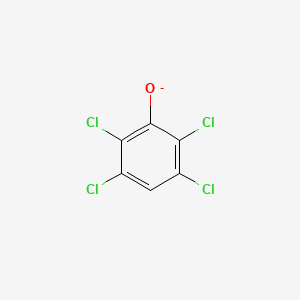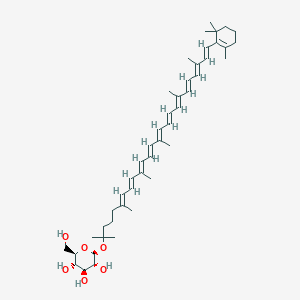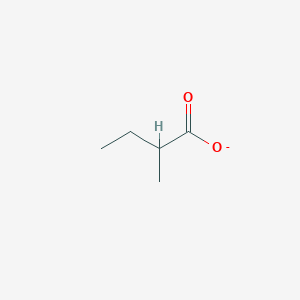![molecular formula C15H22O6 B1264768 [2-[(E)-3,4-dihydroxypent-1-enyl]-6-oxooxan-3-yl] (E)-2-methylbut-2-enoate](/img/structure/B1264768.png)
[2-[(E)-3,4-dihydroxypent-1-enyl]-6-oxooxan-3-yl] (E)-2-methylbut-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
LSM-4450 is a delta-lactone.
Scientific Research Applications
Chemical Synthesis and Structure Analysis :
- Mara et al. (1982) reported on the synthesis of related tricyclic products through reactions involving penicillin-derived compounds, providing insights into complex chemical structures and reactions (Mara et al., 1982).
Natural Product Chemistry :
- Stuppner et al. (2002) isolated new bisabolane sesquiterpenoids from Leontopodium alpinum, contributing to the understanding of natural products chemistry (Stuppner et al., 2002).
- Li et al. (2006) discovered new bisabolane sesquiterpenes and a coumarin derivative from Leontopodium longifolium, indicating the compound's presence in natural sources (Li et al., 2006).
Anticancer Research :
- Yang et al. (2019) explored dihydroxy-2-(1-hydroxy-4-methylpent-3-enyl)naphthalene derivatives as potential anticancer agents, highlighting the compound's relevance in cancer research (Yang et al., 2019).
- Wang et al. (2007) studied a bisabolane sesquiterpene isolated from Leontopodium longifolium for its specific anticancer activity against human leukemia cells (Wang et al., 2007).
Biotransformation Studies :
- Daramwar et al. (2012) conducted biotransformation studies of related compounds using the fungal strain Rhizopus oryzae, revealing insights into microbial transformations (Daramwar et al., 2012).
Enzymatic Activity and Applications :
- Skrobiszewski et al. (2013) demonstrated the enoate reductase activity of Pleurotus ostreatus towards certain substrates, providing a basis for enzymatic applications (Skrobiszewski et al., 2013).
Pharmacological Potential :
- Luo et al. (2012) investigated compounds from Angelica keiskei, including those structurally related to the mentioned compound, for their pharmacological activities like NQO1 induction and α-glucosidase inhibition (Luo et al., 2012).
properties
Molecular Formula |
C15H22O6 |
|---|---|
Molecular Weight |
298.33 g/mol |
IUPAC Name |
[2-[(E)-3,4-dihydroxypent-1-enyl]-6-oxooxan-3-yl] (E)-2-methylbut-2-enoate |
InChI |
InChI=1S/C15H22O6/c1-4-9(2)15(19)21-13-7-8-14(18)20-12(13)6-5-11(17)10(3)16/h4-6,10-13,16-17H,7-8H2,1-3H3/b6-5+,9-4+ |
InChI Key |
WEDIEMBZPFJDNC-BZNITXMSSA-N |
Isomeric SMILES |
C/C=C(\C)/C(=O)OC1CCC(=O)OC1/C=C/C(C(C)O)O |
SMILES |
CC=C(C)C(=O)OC1CCC(=O)OC1C=CC(C(C)O)O |
Canonical SMILES |
CC=C(C)C(=O)OC1CCC(=O)OC1C=CC(C(C)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![diethyl (1S,4R,6E,9R,12R,13S,15R,16R)-15-(hydroxymethyl)-13-methoxy-16-[(4-methoxyphenyl)carbamoyloxy]-3,10-dioxo-2,11,14-trioxabicyclo[10.4.0]hexadec-6-ene-4,9-dicarboxylate](/img/structure/B1264693.png)



![[4-Acetyloxy-6-(furan-3-yl)-12,16,19-trihydroxy-5,11,15-trimethyl-3-oxo-9,17-dioxahexacyclo[13.3.3.01,14.02,11.05,10.08,10]henicosan-21-yl] acetate](/img/structure/B1264702.png)
![(2S,3S,4S,5R)-3,4,5-trihydroxy-6-(6'-hydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl)oxyoxane-2-carboxylic acid](/img/structure/B1264706.png)
![[(3E,5E,8R,9S,10R,11R,14S,15E,18R,20R,21E,24S)-24-[(E,2S,3S,4S,7R,8S,9R,10R)-9-acetyloxy-7-[2-(dimethylamino)propanoyloxy]-12-[formyl(methyl)amino]-3-hydroxy-4,8,10-trimethyldodec-11-en-2-yl]-10-hydroxy-14,20-dimethoxy-9,11,15,18-tetramethyl-2-oxo-1-oxacyclotetracosa-3,5,15,21-tetraen-8-yl] 2-(dimethylamino)-3-methoxypropanoate](/img/structure/B1264707.png)
